molecular formula C14H9Cl2N5S B5530114 4-[(3,4-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-[(3,4-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5530114
M. Wt: 350.2 g/mol
InChI Key: CWOIDUKTLAKVKE-QGMBQPNBSA-N
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Description

The compound “4-[(3,4-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol” is a chemical substance with the molecular formula C14H9Cl2N5S . It is a unique heterocyclic compound that is part of a collection of rare and unique chemicals .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent

The triazole and thiol functional groups present in this compound suggest potential biological activity. Triazoles are known for their use in pharmaceuticals, particularly as antifungals . The specific structure of this compound could be explored for its binding affinity to various enzymes or receptors in the body, potentially acting as a therapeutic agent against diseases.

Agriculture: Pesticide Development

In agriculture, compounds with triazole and pyridinyl groups have been investigated for their pesticidal properties . This compound could be synthesized and tested for its efficacy in controlling agricultural pests, contributing to the development of new pesticides.

Analytical Chemistry: Chemical Sensor Development

Due to its potential reactivity and the presence of a pyridinyl group, this compound could serve as a chemical sensor. It might change color or fluorescence in the presence of specific analytes, which could be useful in designing new diagnostic tools or environmental monitoring equipment .

properties

IUPAC Name

4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5S/c15-11-2-1-9(7-12(11)16)8-18-21-13(19-20-14(21)22)10-3-5-17-6-4-10/h1-8H,(H,20,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOIDUKTLAKVKE-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-Dichlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

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